3-cyclopropyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
3-cyclopropyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a bicyclic core structure fused with a thiophene ring. Key structural features include:
- A cyclopropyl group at the 3-position, which may enhance metabolic stability due to its constrained geometry.
- A sulfanyl linker connecting the oxadiazole and thienopyrimidinone moieties, offering flexibility and influencing redox properties.
Properties
IUPAC Name |
3-cyclopropyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-11-4-2-3-5-13(11)17-21-15(25-22-17)10-27-19-20-14-8-9-26-16(14)18(24)23(19)12-6-7-12/h2-5,8-9,12H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXMMTACXXVGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5CC5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multi-step reactions:
Formation of the 1,2,4-oxadiazole ring: : This typically involves cyclization reactions starting with hydrazides and aldehydes.
Attachment of the thienopyrimidinone moiety: : Employing cyclization methods that bring together the necessary aromatic and sulfur-containing fragments under basic or acidic conditions.
Incorporation of the cyclopropyl and sulfanyl groups: : This step usually entails nucleophilic substitutions or additions under controlled temperature and solvent conditions.
Industrial Production Methods
On an industrial scale, the synthesis requires careful control of reaction parameters to ensure yield and purity:
Catalysts: : Use of efficient catalytic systems to speed up reaction rates.
Continuous flow reactors: : Enhancing production efficiency and consistency.
Purification processes: : Employing crystallization, chromatography, or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo several reactions:
Oxidation: : Undergoes transformation to more oxidized states in the presence of oxidizing agents.
Reduction: : Reduction reactions involving reagents like sodium borohydride, leading to the formation of corresponding alcohols or amines.
Substitution: : Aromatic substitution reactions facilitated by various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenated reagents, organometallic compounds.
Major Products
Oxidation products: : Formation of ketones or carboxylic acids.
Reduction products: : Alcohols or amines.
Substitution products: : Derivatives with modified aromatic or sulfur-containing groups.
Scientific Research Applications
3-cyclopropyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has garnered attention due to its potential in several fields:
Chemistry: : As an intermediate for the synthesis of other complex molecules.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Explored for its potential as a therapeutic agent, including anti-cancer and anti-inflammatory activities.
Industry: : Utilized in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The compound's mechanism involves interactions at the molecular level:
Molecular targets: : Binding to specific enzymes or receptors, leading to modulation of biochemical pathways.
Pathways involved: : Often targets signaling pathways or metabolic routes crucial for disease progression or cellular functions.
Comparison with Similar Compounds
Analysis of Differences :
- Compound C lacks the oxadiazole ring entirely, reducing electronic complexity but limiting interactions with charged biological targets .
3-Position Substituent :
- The cyclopropyl group in Compounds A and B may confer greater metabolic stability than Compound C’s 2-methylpropyl group, which is bulkier and more prone to oxidative metabolism.
Hypothesized Bioactivity and Physicochemical Properties
- Solubility : Compound B’s pyridyl group likely increases aqueous solubility relative to Compound A’s methylphenyl, though at the cost of reduced lipophilicity .
- Binding Affinity : The oxadiazole ring in Compounds A and B may engage in dipole-dipole interactions with enzymatic targets, whereas Compound C’s phenyl group relies on van der Waals forces .
Biological Activity
Molecular Information
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4OS |
| Molecular Weight | 342.42 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| IUPAC Name | 3-cyclopropyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one |
The compound features a thieno[3,2-d]pyrimidinone core structure, which is known for its diverse biological activities.
Pharmacological Properties
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. The thieno-pyrimidine scaffold is often associated with inhibition of cancer cell proliferation and induction of apoptosis in various cancer types.
- Anti-inflammatory Effects : Research suggests that derivatives of thieno-pyrimidines can inhibit pro-inflammatory cytokines. This mechanism is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases.
- Cyclic AMP Modulation : The compound may influence phosphodiesterase (PDE) activity, particularly PDE4D, which plays a role in modulating intracellular cAMP levels. Increased cAMP has been linked to reduced inflammation and improved cognitive functions .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor progression and inflammation.
- Receptor Interaction : Potential interaction with various receptors involved in signaling pathways related to inflammation and cancer.
- Cytotoxicity Against Cancer Cells : Studies on related thieno-pyrimidine derivatives demonstrate cytotoxic effects on cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.
Study 1: Anticancer Efficacy
A study conducted on a series of thieno-pyrimidine derivatives demonstrated that compounds structurally similar to the target compound exhibited potent anticancer activity against breast cancer cell lines (MCF-7). The study reported IC50 values in the micromolar range, indicating effective inhibition of cell growth .
Study 2: Anti-inflammatory Properties
Research published in a pharmacology journal highlighted the anti-inflammatory effects of thieno-pyrimidine derivatives in animal models of arthritis. The compounds significantly reduced swelling and inflammatory markers in treated groups compared to controls .
Study 3: Neuroprotective Effects
Another study explored the neuroprotective potential of PDE4D inhibitors derived from thieno-pyrimidine structures. Results indicated that these compounds enhanced cognitive function in models of Alzheimer’s disease by modulating cAMP levels and reducing neuroinflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
